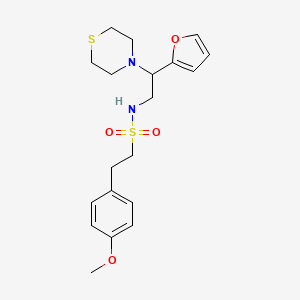

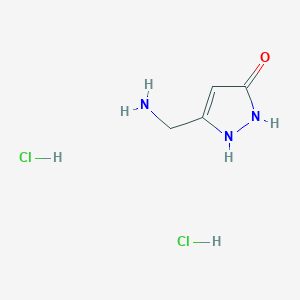

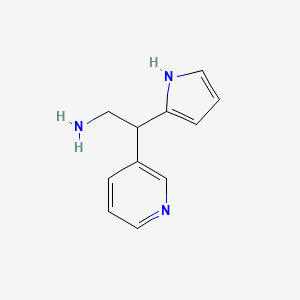

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

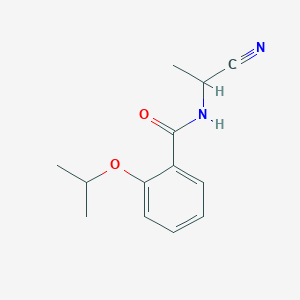

The compound "2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine" is a molecule that features both pyridine and pyrrole rings, which are important heterocyclic structures in medicinal chemistry and materials science. The pyridine ring is a six-membered ring with one nitrogen atom, while the pyrrole ring is a five-membered ring with one nitrogen atom. The combination of these two rings in a single molecule suggests potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of related pyridine and pyrrole derivatives has been explored in various studies. For instance, the synthesis of halogenated and arylated 1H-pyridin-2-ones from pyridinium N-(pyridin-2-yl)aminides has been described, involving reactions with boronic acids and subsequent reduction and nitrosation steps to yield disubstituted pyridin-2-ones . Additionally, the synthesis of N-(pyrrol-2-yl)amines through a two-step sequence starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile has been reported, indicating the accessibility of pyrrole derivatives that could be further functionalized .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be complex, with potential for various intermolecular interactions. For example, the crystal structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine shows intermolecular N-H...N hydrogen bonds and a three-dimensional network formed by C-H...π and N-H...π-facial hydrogen bonds, which are crucial for crystal stabilization . These findings suggest that the compound may also exhibit a rich tapestry of intermolecular interactions, influencing its crystalline properties.

Chemical Reactions Analysis

The reactivity of pyridine and pyrrole derivatives can be quite varied. Coupling reactions, such as the facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines to yield aminoethenylpyrroles, demonstrate the potential for functionalization of pyrrole derivatives . The compound "this compound" could potentially undergo similar reactions, allowing for the synthesis of a wide range of derivatives with different substituents and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and pyrrole derivatives can be influenced by their ability to form hydrogen bonds. For instance, the behavior of 1,2-ethanediol in binary mixtures with pyridine and its derivatives shows thermodynamic excesses and energy associated with O-H...N hydrogen bonds . This suggests that "this compound" may also engage in hydrogen bonding, which could affect its solubility, boiling point, and other physical properties.

科学的研究の応用

Catalytic Applications

- The compound has been used in the catalysis of oligomerization and polymerization of ethylene, with outcomes depending on the solvent and co-catalyst used. In some conditions, it facilitates the formation of high molecular weight linear high-density polyethylene (Obuah et al., 2014).

Complexation Studies

- It's involved in complexation reactions, such as with Cadmium(II), forming structures with distinct geometries and demonstrating potential in coordination chemistry (Hakimi et al., 2013).

Organocatalysis

- The compound is used in organocatalysis, particularly in asymmetric synthesis, indicating its potential in producing chiral compounds with high enantioselectivity (Kostenko et al., 2018).

Synthesis of Derivatives

- It plays a role in the synthesis of various derivatives, such as thieno[2,3-b]pyridine and isothiazolo[5,4-b]pyridine, underscoring its utility in heterocyclic chemistry (Ankati & Biehl, 2010).

Ligand in Metal Complexes

- The compound acts as a ligand in the formation of metal complexes, which are shown to be effective in various catalytic processes like ethylene dimerization (Nyamato et al., 2015).

Electrooptic Film Fabrication

- It is instrumental in the development of electrooptic films, especially in the design of chromophores for thin-film microstructure and nonlinear optical response, highlighting its role in materials science (Facchetti et al., 2006).

特性

IUPAC Name |

2-pyridin-3-yl-2-(1H-pyrrol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-10(11-4-2-6-14-11)9-3-1-5-13-8-9/h1-6,8,10,14H,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMALABKMICUGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

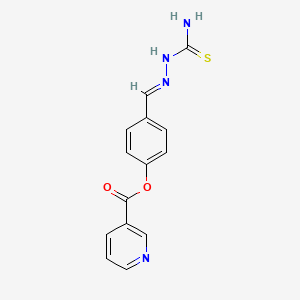

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

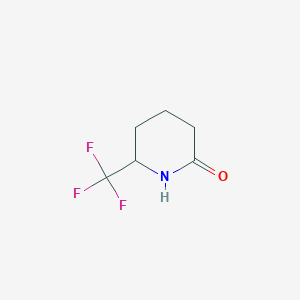

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)